molecular formula C9H10N2O5 B3424624 3-Nitrotyrosine CAS No. 3604-79-3

3-Nitrotyrosine

Cat. No.: B3424624
CAS No.: 3604-79-3
M. Wt: 226.19 g/mol
InChI Key: FBTSQILOGYXGMD-UHFFFAOYSA-N
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Description

3-Nitrotyrosine is an organic compound derived from the nitration of the amino acid tyrosine. It is a product of the reaction between tyrosine and reactive nitrogen species such as peroxynitrite and nitrogen dioxide. This compound is often used as a biomarker for oxidative stress and inflammation in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrotyrosine can be synthesized through the nitration of tyrosine using nitrating agents such as peroxynitrite, nitryl chloride, or tetranitromethane. The reaction typically involves the addition of these nitrating agents to a solution of tyrosine under controlled conditions to ensure selective nitration at the 3-position of the aromatic ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions using similar nitrating agents. The process requires careful control of reaction conditions, including temperature, pH, and reagent concentrations, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrotyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Nitrotyrosine is widely used in scientific research due to its role as a biomarker for oxidative stress and inflammation. Its applications include:

Mechanism of Action

3-Nitrotyrosine exerts its effects through the nitration of tyrosine residues in proteins. This modification can alter protein structure and function, leading to changes in cellular signaling pathways and enzyme activities. The primary molecular targets include enzymes involved in oxidative stress responses and inflammatory processes. The nitration of tyrosine residues can disrupt normal protein function, contributing to the pathogenesis of various diseases .

Comparison with Similar Compounds

Comparison:

This compound stands out due to its specific formation through nitration and its significant role as a biomarker for nitrative stress, making it a valuable compound in both research and clinical diagnostics.

Properties

IUPAC Name

2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTSQILOGYXGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904132
Record name 3-Nitrotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3604-79-3, 621-44-3
Record name 3-Nitro-DL-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3604-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-L-tyrosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitrotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 3-nitrotyrosine and how is it formed?

A: this compound is a non-proteinogenic amino acid formed by the nitration of tyrosine residues in proteins. This modification arises from the reaction of tyrosine with reactive nitrogen species (RNS) like peroxynitrite (ONOO-) and nitrogen dioxide (•NO2). These RNS are generated under conditions of oxidative stress when nitric oxide (•NO) reacts with superoxide radicals (O2•-), hydrogen peroxide (H2O2), or transition metal centers. []

Q2: Is this compound formation specific to peroxynitrite?

A: While peroxynitrite can effectively nitrate tyrosine in vitro, evidence suggests that other pathways contribute to this compound formation in vivo. [] These include reactions involving nitrite, hydrogen peroxide, and hemeperoxidases like myeloperoxidase, as well as transition metal-dependent mechanisms. [, ]

Q3: What are the challenges in accurately measuring this compound levels?

A: Accurately quantifying this compound is challenging due to its low abundance in vivo and the potential for artifactual formation during sample preparation. [] For instance, acidification of biological samples can lead to artificial nitration of tyrosine. []

Q4: How can researchers overcome these challenges in this compound measurement?

A: Utilizing sensitive and specific analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), helps minimize artifact formation and ensure accurate quantification. [, ] Employing stable-isotope labeled this compound analogs as internal standards further enhances the accuracy and reliability of measurements. []

Q5: What is the biological significance of this compound formation?

A: this compound is widely recognized as a biomarker of oxidative and nitrosative stress, implicating RNS in disease pathogenesis. [] Although a low-yield process, site-specific tyrosine nitration can alter protein structure and function, potentially contributing to cellular dysfunction and disease progression. []

Q6: How does this compound affect protein function?

A: The addition of a nitro group to the tyrosine ring introduces steric hindrance and alters the residue's polarity. [] This modification can disrupt protein structure, interfere with phosphorylation, and impact protein-protein interactions. [] In some cases, nitration can lead to protein degradation or aggregation. []

Q7: Can you give an example of how this compound formation impacts a specific protein?

A: Research has demonstrated that this compound incorporation into α-tubulin disrupts microtubule architecture in both dopaminergic and non-dopaminergic cells. [] Specifically, in dopaminergic PC12 cells, this compound metabolism leads to decreased intracellular dopamine levels and ultimately induces apoptosis. []

Q8: What is the relationship between this compound and inflammation?

A: Elevated levels of this compound are frequently observed in inflammatory diseases, suggesting a link between nitrative stress and inflammation. [, ] Inflammatory cells, such as neutrophils and macrophages, release myeloperoxidase, an enzyme that utilizes nitrite and hydrogen peroxide to generate this compound. []

Q9: How is this compound connected to atherosclerosis?

A: Studies have detected elevated this compound levels in human atherosclerotic plaques, implicating nitrative stress in the disease process. [, ] These observations suggest that RNS generated by inflammatory cells in the atherosclerotic lesion contribute to protein nitration and potentially exacerbate disease progression. [, ]

Q10: What is the role of this compound in Parkinson's disease?

A: Increased levels of this compound have been observed in the brains of Parkinson's disease patients and animal models. [, ] Specifically, in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), researchers observed increased this compound levels in susceptible brain regions. [] This finding suggests that RNS-mediated damage may contribute to the neurodegenerative process. [, ]

Q11: What are the potential clinical applications of this compound research?

A11: Further research into this compound holds promise for developing:

  • Disease biomarkers: Elevated this compound levels could serve as a potential biomarker for a variety of diseases associated with oxidative and nitrative stress, including cardiovascular disease, neurodegenerative disorders, and inflammatory conditions. [, ]
  • Therapeutic targets: Targeting specific nitration pathways or developing strategies to reduce this compound formation could offer novel therapeutic approaches for treating these diseases. []

Q12: What are the limitations of current this compound research?

A12: Despite its potential, several limitations need to be addressed in future this compound research:

  • Specificity: Determining the precise contribution of individual nitration pathways to disease pathogenesis remains challenging. []
  • Causality: Establishing a causal link between this compound formation and disease progression requires further investigation. []

Q13: What are the next steps in advancing our understanding of this compound?

A13: Future research should focus on:

  • Identifying specific protein targets of nitration: This will elucidate the functional consequences of this compound formation in different disease contexts. []
  • Developing targeted therapies: Inhibiting specific nitration pathways or reducing this compound levels could offer novel therapeutic strategies for diseases associated with oxidative and nitrative stress. []

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